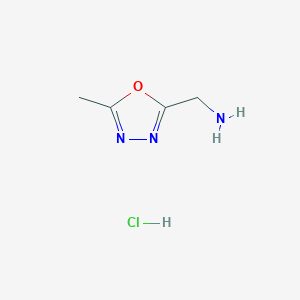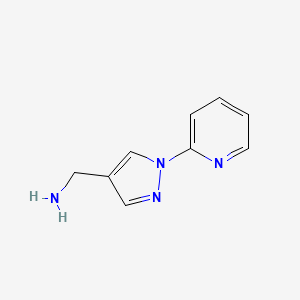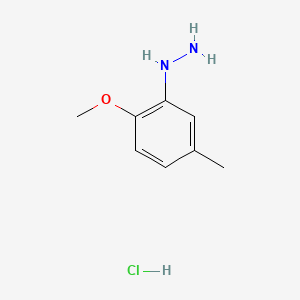
(2-Methoxy-5-methylphenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxy-5-methylphenyl)hydrazine hydrochloride” is an organic compound with the CAS Number: 65208-14-2 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 1-(2-methoxy-5-methylphenyl)hydrazine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-methylphenyl)hydrazine hydrochloride” can be represented by the InChI code: 1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H . The SMILES representation is: CC1=CC(=C(C=C1)OC)NN.Cl .Physical And Chemical Properties Analysis
The compound has a theoretical density of 1.116 g/cm^3 . It has a boiling point of 268.1°C at 760 mmHg . The compound’s refractive index is 1.594 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds using "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" for antimicrobial applications. For instance, a series of compounds were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Bharti et al., 2010), (Mickevičienė et al., 2015).
Anti-Tubercular Activity
A novel synthesis route involving "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" led to compounds with notable anti-tubercular activity, opening avenues for new treatments against Mycobacterium tuberculosis, a critical public health challenge (Ali et al., 2007).
Development of Fluorescent Probes
The compound's utility extends to the development of fluorescent probes for detecting hydrazine, a hazardous substance. Such probes can offer high selectivity and sensitivity, crucial for environmental monitoring and ensuring public safety (Jung et al., 2019).
Synthesis of Antidepressant Agents
Its use in synthesizing derivatives that exhibit antidepressant activities showcases the compound's versatility in medicinal chemistry. Some synthesized pyrazoline derivatives were effective in reducing immobility times in mice, suggesting potential antidepressant properties (Palaska et al., 2001).
Antimicrobial and Antitubercular Synthesis
Further exploration into the synthesis of pyrazoline and isoxazole derivatives using "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" has shown significant antimicrobial and antitubercular activities, underscoring its potential in creating new therapeutic agents (Vyas et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
(2-methoxy-5-methylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNNLIDIPZDTKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611021 |
Source


|
| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-methylphenyl)hydrazine hydrochloride | |
CAS RN |
65208-14-2 |
Source


|
| Record name | Hydrazine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

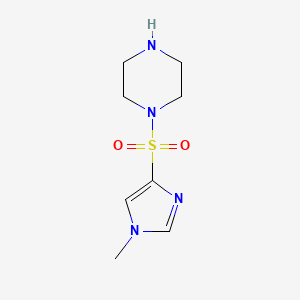

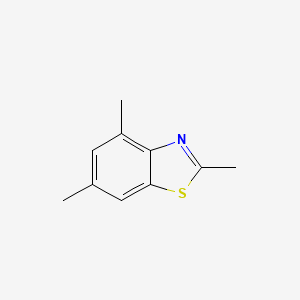
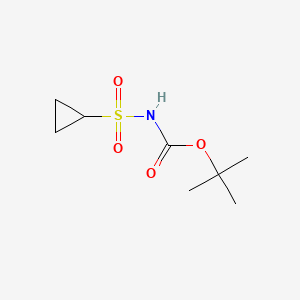
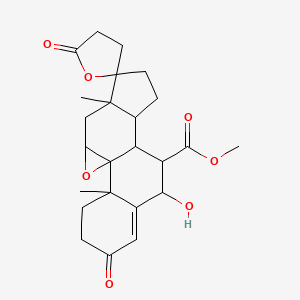
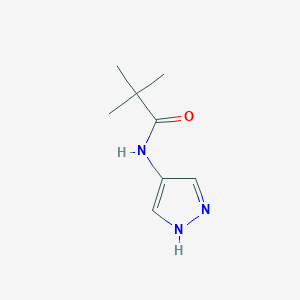
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)



